molecular formula C8H10OS B3004393 1-(Thiophen-2-yl)butan-2-one CAS No. 56242-36-5

1-(Thiophen-2-yl)butan-2-one

Cat. No. B3004393
CAS RN: 56242-36-5
M. Wt: 154.23
InChI Key: BSWRJPXNNQMGSO-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)butan-2-one is a chemical compound with the CAS Number: 56242-36-5 . It has a molecular weight of 154.23 . The IUPAC name for this compound is 1-(2-thienyl)-2-butanone . The physical form of this compound is oil .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 1-(Thiophen-2-yl)butan-2-one, often involves heterocyclization of various substrates . Another method involves the microwave-assisted coupling-isomerization reaction (MACIR) of 2-iodothiophene or p-bromobenzonitrile with 1-(thiophen-2-yl)prop-2-yn-1-ol .


Molecular Structure Analysis

The InChI code for 1-(Thiophen-2-yl)butan-2-one is 1S/C8H10OS/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 . The InChI key is BSWRJPXNNQMGSO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .


Physical And Chemical Properties Analysis

As mentioned earlier, 1-(Thiophen-2-yl)butan-2-one is an oil-like substance stored at room temperature . It has a molecular weight of 154.23 .

Scientific Research Applications

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-thiophen-2-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWRJPXNNQMGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)butan-2-one

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